
4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as AETT, is a compound of interest in the scientific community due to its potential applications in various fields. AETT is an organic compound belonging to the triazole family, synthesized through a condensation reaction between thiourea and an aromatic aldehyde. It is a colorless solid, insoluble in water, and it has a melting point of around 140°C. AETT is of particular interest due to its potential applications in medicinal chemistry, biochemistry, and drug development.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the notable applications of derivatives related to 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is in the field of anticancer research. A study by Alam et al. (2022) focused on the synthesis and evaluation of novel eugenol 1,2,3-triazole derivatives for their anticancer activity against breast cancer cells. The compound 9, a eugenol linked 1,2,3-triazole ring, exhibited potent cytotoxicity, suggesting that such derivatives could serve as leads for cancer treatment (Alam, 2022).
Antitumor Activity
Research by Kaldrikyan et al. (2013) into the alkylation and aminomethylation of new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols revealed antitumor properties among N and S-substituted derivatives. This highlights the potential of 1,2,4-triazole-3-thiol derivatives in antitumor applications (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Antimicrobial and Antifungal Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds showed good to moderate activities against various test microorganisms, indicating their potential as antimicrobial and antifungal agents (Bektaş et al., 2007).
Molecular Structure and Chemical Properties
Karakurt et al. (2010) conducted a detailed study on the molecular structure, vibrational bands, and chemical shift assignments of a closely related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through DFT and HF calculations, they provided insights into the compound's molecular geometry and electronic properties, which are essential for understanding its chemical behavior and potential applications (Karakurt et al., 2010).
Corrosion Inhibition
Yadav et al. (2013) explored benzimidazole derivatives, including 4H-1,2,4-triazole-3-thiols, as corrosion inhibitors for mild steel in HCl. The study suggests that such compounds could be effective in protecting metals from corrosion, highlighting an industrial application of 4H-1,2,4-triazole derivatives (Yadav, Behera, Kumar, & Sinha, 2013).
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-7-5-6-8-11(10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWTVPUSXZQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323708 |
Source


|
| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
725705-51-1 |
Source


|
| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)
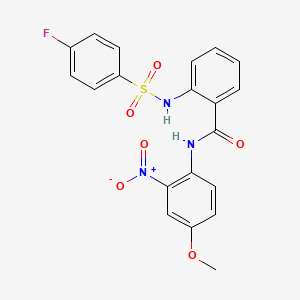
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
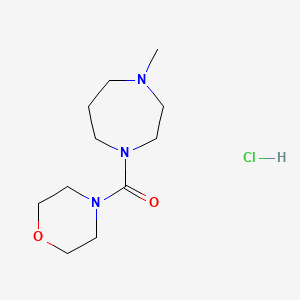
![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)
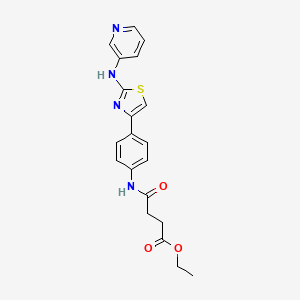
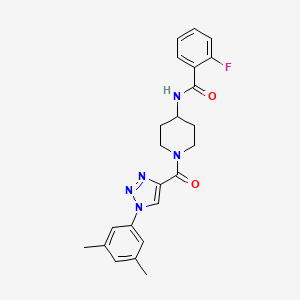

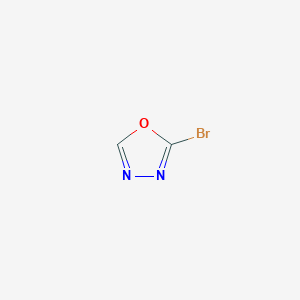
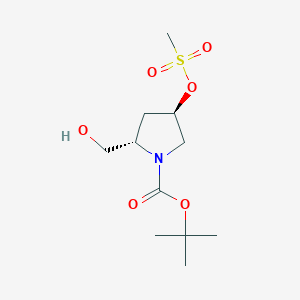
![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)